molecular formula C5H3Cl2NO B019430 2,6-Dichloropyridine N-oxide CAS No. 2587-00-0

2,6-Dichloropyridine N-oxide

Cat. No. B019430
CAS RN: 2587-00-0
M. Wt: 163.99 g/mol
InChI Key: RFOMGVDPYLWLOC-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine N-oxide is a white solid . It is one of the six isomers of dichlorpyridine . It is commonly used in the field of organic chemistry .


Synthesis Analysis

The synthesis of 2,6-Dichloropyridine N-oxide starts with the oxidation of 2,6-dichloropyridine, which gives a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction . Another synthetic route involves heating 2-Chloropyridine in an acetic acid medium with 30% hydrogen peroxide to produce 2-Chloropyridine-N-oxide .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloropyridine N-oxide is C5H3Cl2NO . It is an organoheterocyclic compound that belongs to the class of pyridines and derivatives .


Chemical Reactions Analysis

Pyridine N-oxides, such as 2,6-Dichloropyridine N-oxide, are involved in a number of synthetic transformations of great interest for industry and academia . They can change the reaction rate without modification of the energy factors of the reaction .


Physical And Chemical Properties Analysis

2,6-Dichloropyridine N-oxide appears as a white crystalline powder . It has a melting point between 136.0-143.0°C . The molecular weight of the compound is 163.99 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2,6-Dichloropyridine 1-oxide serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of different functional groups, aiding in the creation of a wide array of medicinal molecules. For example, it can be used to synthesize compounds with potential antihistamine and antiarrhythmic properties .

Agrochemical Production

In the agricultural sector, this compound is utilized to produce fungicides and insecticides. Its chlorine atoms can be replaced with other groups to create molecules that protect crops from pests and diseases .

Development of Metal Complexes

Researchers use 2,6-Dichloropyridine 1-oxide to develop metal complexes. These complexes have applications in catalysis, material science, and as models for studying metalloenzymes .

Organic Synthesis Methodology

This compound is employed in organic synthesis methodologies. It’s particularly useful in halogenation reactions where selective chlorination is required. The compound’s structure allows for targeted modifications, making it a valuable tool for synthetic chemists .

Ligand Synthesis for Coordination Chemistry

2,6-Dichloropyridine 1-oxide is used to synthesize ligands in coordination chemistry. These ligands can bind to metals, forming complexes that are important in both fundamental research and industrial applications .

Material Science Research

The compound’s unique properties make it suitable for material science research. It can be used to modify the surface properties of materials or to create new materials with desired electrical or mechanical characteristics .

Safety And Hazards

2,6-Dichloropyridine N-oxide is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . 2,6-Dichloropyridine N-oxide, being a nitrogen-rich heterocycle, is of keen interest in this field .

properties

IUPAC Name

2,6-dichloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOMGVDPYLWLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355830
Record name 2,6-Dichloropyridine N-oxide
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine N-oxide

CAS RN

2587-00-0
Record name 2587-00-0
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Record name 2,6-Dichloropyridine N-oxide
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Record name 2,6-Dichloropyridine N-Oxide
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Synthesis routes and methods I

Procedure details

After the reaction solution of trifluoroacetic acid (485 mL, 6.3 mol), 2,6-dichloropyridine (48 g, 324 mmol) and 35% hydrogen peroxide (85.0 mL, 971 mmol) was stirred for 6.5 h under the condition of reflux, it was cooled to room temperature. The reaction solution was poured into beaker contained 2.4 L water, and cooled overnight at 0° C. The solid (unreacted 2,6-dichloropyridine) was removed through a suction filtration. The filtrate was concentrated, to which 500 mL chloroform was added, and potassium carbonate was added until no gas was produced. It was filtrated. The filtrate was concentrated under vacuum to afford 46.6 g light yellow solid, 87.6%.
Quantity
485 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloropyridine (2 g, 13.6 mmol) in TFA (6 mL) and 30% H2O2 (2.5 mL) was prepared at 0° C., after which the mixture was heated to reflux at 90-100° C. After 7 hour at this temperature, the mixture was cooled to room temperature and neutralized with IN NaOH solution to pH 8-9. The aqueous layer was extracted with petroleum ether (200 mL×3) and the organic layer was dried over sodium sulfate, filtered, and concentrated to dryness under vacuum. The residue was purified by column chromatography over 100-200 mesh silica gel, eluting with 20:80 acetone: hexanes, to afford the pure compound as a colorless solid (1.75 g, yield 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

24 g of 2,6-dichloropyridine, 200 ml of trifluoroacetic acid and 28 ml of 33% hydrogen peroxide are heated to 100° C. for 4 hours. The mixture is cooled, 600 ml of water are then added and the resulting mixture is concentrated under vacuum to a volume of 50-100 ml. It is alkalinized with sodium hydrogen carbonate and then extracted with DCM, and the organic phase is separated after settling has taken place and dried over sodium sulphate. It is filtered and concentrated under vacuum, and the residue is recrystallized from AcOEt to obtain 18.8 g of 2,6-dichloropyridine N-oxide; m.p.=138°-140° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloropyridine N-oxide
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2,6-Dichloropyridine N-oxide
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2,6-Dichloropyridine N-oxide
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2,6-Dichloropyridine N-oxide
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2,6-Dichloropyridine N-oxide
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Q & A

Q1: What is the primary application of 2,6-dichloropyridine N-oxide in scientific research?

A1: 2,6-Dichloropyridine N-oxide is primarily employed as a stoichiometric oxidant in various organic reactions, particularly in the presence of transition metal catalysts like ruthenium porphyrins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Which reactions are commonly catalyzed by ruthenium porphyrins using 2,6-dichloropyridine N-oxide as an oxidant?

A2: Ruthenium porphyrins, in conjunction with 2,6-dichloropyridine N-oxide, efficiently catalyze alkene epoxidation, alkane hydroxylation, and cyclopropanation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can you elaborate on the role of 2,6-dichloropyridine N-oxide in these catalytic reactions?

A3: 2,6-Dichloropyridine N-oxide acts as a source of oxygen atoms, effectively transferring an oxygen atom to the ruthenium porphyrin catalyst. This generates a highly reactive high-valent ruthenium-oxo species, which then interacts with the substrate (alkane, alkene, etc.) to facilitate the desired oxidation reaction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What makes 2,6-dichloropyridine N-oxide a suitable oxidant in these reactions?

A4: The presence of electron-withdrawing chlorine atoms on the pyridine ring enhances the oxygen transfer capability of 2,6-dichloropyridine N-oxide, making it a highly effective oxidant in these catalytic systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: Are there other metal complexes, besides ruthenium porphyrins, that utilize 2,6-dichloropyridine N-oxide as an oxidant?

A5: Yes, research indicates that 2,6-dichloropyridine N-oxide can act as an oxidant in reactions catalyzed by other metal complexes, including organoruthenium polyoxometalates and (salen)ruthenium(II) complexes. [, , ]

Q6: What are the advantages of using 2,6-dichloropyridine N-oxide as an oxidant in organic synthesis?

A6: Several advantages make 2,6-dichloropyridine N-oxide attractive:

    Q7: Are there any limitations to using 2,6-dichloropyridine N-oxide in organic synthesis?

    A7: While effective, some potential limitations exist:

      Q8: What are the current research directions regarding 2,6-dichloropyridine N-oxide in catalysis?

      A8: Current research focuses on:

        Q9: What is the molecular formula and weight of 2,6-dichloropyridine N-oxide?

        A9: The molecular formula is C5H3Cl2NO, and its molecular weight is 176.00 g/mol.

        Q10: What spectroscopic techniques are typically used to characterize 2,6-dichloropyridine N-oxide?

        A10: Common techniques include:

          Q11: Are there any specific materials or conditions that 2,6-dichloropyridine N-oxide is incompatible with?

          A11: While specific compatibility data might vary, it's generally incompatible with:

            Q12: How do structural modifications of the pyridine ring in 2,6-dichloropyridine N-oxide affect its oxidizing ability?

            A13: Introducing electron-withdrawing groups, such as chlorine atoms at the 2- and 6-positions, increases the electrophilicity of the oxygen atom in the N-oxide group, enhancing its oxidizing ability. Conversely, electron-donating groups would decrease its oxidizing potential. [, , ]

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